molecular formula C14H19NO4 B189581 Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate CAS No. 120157-96-2

Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate

Cat. No. B189581
M. Wt: 265.3 g/mol
InChI Key: UDPLKASYJHMKIP-UHFFFAOYSA-N
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Patent
US07915258B2

Procedure details

1.13 g of NaH at 60% in oil, and then 2.35 ml of methyl iodide are added to a solution of 5 g of methyl 4-[[(tert-butoxycarbonyl)amino]methyl]benzoate in 150 ml of THF and the mixture is left to stir at AT overnight. The reaction mixture is concentrated under vacuum, the residue is taken up with a water/ice mixture, the mixture is extracted with EtOAc, the organic phase is dried over Na2SO4, and the solvent is evaporated off under vacuum. The residue is taken up with 80 ml of 2N hydrochloric ether, 1 ml of water is added, and the mixture is left to stir at AT overnight. The reaction mixture is concentrated under vacuum, the residue is taken up with a 5% NaHCO3 solution, the mixture is extracted with DCM, the organic phase is dried over Na2SO4, and the solvent is evaporated off under vacuum. 2.2 g of the expected compound are obtained.
Name
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].CI.C(O[C:10]([NH:12][CH2:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:16][CH:15]=1)=O)(C)(C)C>C1COCC1>[CH3:10][NH:12][CH2:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.35 mL
Type
reactant
Smiles
CI
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir at AT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
ADDITION
Type
ADDITION
Details
is added
WAIT
Type
WAIT
Details
the mixture is left
STIRRING
Type
STIRRING
Details
to stir at AT overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNCC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.